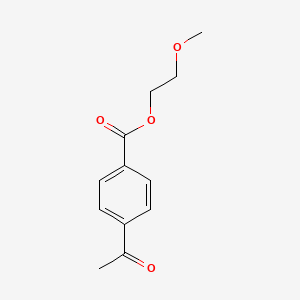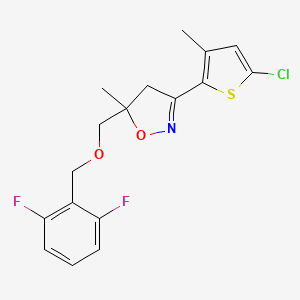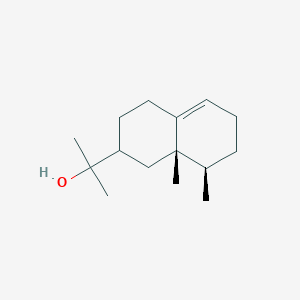
Valeranol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Valeranol can be synthesized through an epoxidation reaction. The specific steps are as follows :
Epoxidation Reaction: α,α,8β,8aβ-tetramethyl-1,2,3,4,6,7,8,8a-octahydronaphthalene is reacted with elemental oxygen (O2) through photoreaction or catalytic action to form an epoxide.
Etherolysis Reaction: The obtained epoxide undergoes an etherolysis reaction with hydrofluoric acid (HF) or borofluoric acid (BF3) to produce tetrahydronaphthyl methyl ether.
Reduction: The final step involves the reduction of tetrahydronaphthyl methyl ether to obtain the target product, this compound.
Analyse Des Réactions Chimiques
Valeranol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involving this compound can occur in the presence of halogens (e.g., chlorine, bromine) or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Valeranol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry :
Chemistry: this compound is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of Valeranol involves its interaction with molecular targets and pathways in the body . One possible mechanism is the increase in the amount of gamma aminobutyric acid (GABA), an inhibitory neurotransmitter, available in the synaptic cleft. This may occur through the release of GABA from brain nerve endings and the subsequent blocking of its reuptake . This compound’s sedative and anxiolytic effects are attributed to this mechanism.
Comparaison Avec Des Composés Similaires
Valeranol can be compared with other similar compounds, such as valerenic acid, valerenolic acid, and acetylvalerenic acid . These compounds share similar chemical structures and biological activities but differ in their specific properties and applications. For example:
Valerenic Acid: Known for its spasmolytic action and inhibition of the central nervous system.
Valerenolic Acid: Similar to valerenic acid but with distinct chemical properties.
Acetylvalerenic Acid: Another derivative with unique biological activities.
This compound stands out due to its specific use in the fragrance industry and its potential therapeutic effects .
Propriétés
Formule moléculaire |
C15H26O |
|---|---|
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
2-[(8R,8aS)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h7,11,13,16H,5-6,8-10H2,1-4H3/t11-,13?,15+/m1/s1 |
Clé InChI |
MQWIFDHBNGIVPO-ZHOBSPGKSA-N |
SMILES isomérique |
C[C@@H]1CCC=C2[C@]1(CC(CC2)C(C)(C)O)C |
SMILES canonique |
CC1CCC=C2C1(CC(CC2)C(C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


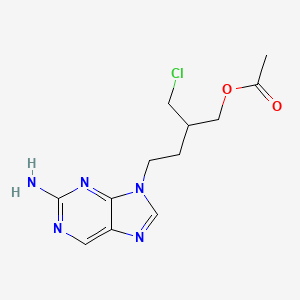
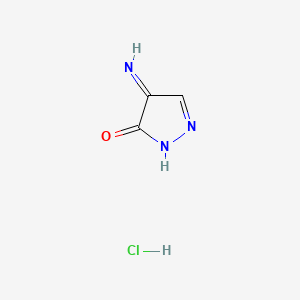
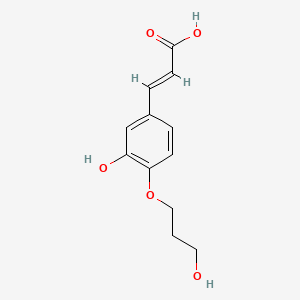
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)
![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)


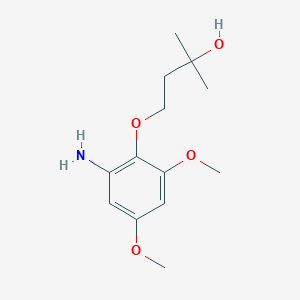
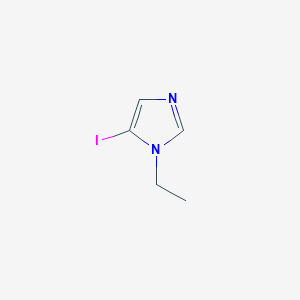
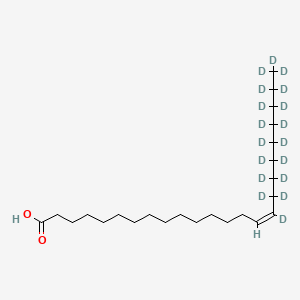
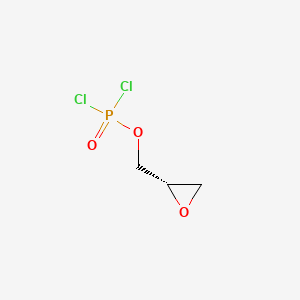
![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)
